molecular formula C18H32O3 B114741 11-Hydroxy-9,12-octadecadienoic acid CAS No. 143288-68-0

11-Hydroxy-9,12-octadecadienoic acid

Cat. No. B114741
M. Wt: 296.4 g/mol
InChI Key: GIJZWHLTBMCTJV-GFCQZRJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Hydroxy-9,12-octadecadienoic acid (HODE) is a naturally occurring fatty acid that is formed by the oxidation of linoleic acid. It has been found in various mammalian tissues and has been the subject of extensive research due to its potential health benefits.

Scientific Research Applications

Free Radical Oxidation and Physiological Relevance

(13S,9Z,11E)-13-hydroxy-9,11-octadecadienoic acid, a major peroxidation product of linoleic acid, shows significant involvement in physiological processes, particularly in the context of oxidative stress. The study by (Manini et al., 2005) investigates its reaction with the Fenton reagent, revealing a free radical oxidation pathway and products of potential pathophysiological relevance.

Synthesis and Characterization

The synthesis of various isomers of hydroxyoctadecadienoic acid, including 13-hydroxy-9Z,11E-octadecadienoic acid, has been explored to understand their structural and chemical properties better. (Kuang, 2015) elaborates on a novel method for synthesizing these isomers, offering insights into their molecular characteristics.

Epidermal Barrier Disruption

A specific study highlights the role of 11-Hydroxy-9,12-octadecadienoic acid derivatives in epidermal barrier disruption. (Chiba et al., 2018) found that these derivatives can influence the barrier function of the skin, mainly by modifying cytoskeletal rearrangement and potentially impacting the formation and maintenance of the epidermal barrier.

Biological Activity of Derivatives

The biological activity of hydroxylated derivatives of linoleic acid, including 11-Hydroxy-9,12-octadecadienoic acid, was studied by (Li et al., 2009). They found that these derivatives exhibit moderate in vitro cytotoxicity against various human cancer cell lines, indicating their potential as bioactive compounds in therapeutic contexts.

Metabolic Pathways and Product Identification

Understanding the metabolic pathways and the resultant products of reactions involving 11-Hydroxy-9,12-octadecadienoic acid is crucial. (Kimura & Yokota, 2004) characterized the metabolic pathway of linoleic acid 9-hydroperoxide in potato tubers, identifying various reaction products and providing insights into the enzymes involved in these conversions.

properties

CAS RN

143288-68-0

Product Name

11-Hydroxy-9,12-octadecadienoic acid

Molecular Formula

C18H32O3

Molecular Weight

296.4 g/mol

IUPAC Name

(9Z,12Z)-11-hydroxyoctadeca-9,12-dienoic acid

InChI

InChI=1S/C18H32O3/c1-2-3-4-8-11-14-17(19)15-12-9-6-5-7-10-13-16-18(20)21/h11-12,14-15,17,19H,2-10,13,16H2,1H3,(H,20,21)/b14-11-,15-12-

InChI Key

GIJZWHLTBMCTJV-GFCQZRJLSA-N

Isomeric SMILES

CCCCC/C=C\C(/C=C\CCCCCCCC(=O)O)O

SMILES

CCCCCC=CC(C=CCCCCCCCC(=O)O)O

Canonical SMILES

CCCCCC=CC(C=CCCCCCCCC(=O)O)O

synonyms

11-HODE
11-hydroxy-9,12-octadecadienoic acid
11-hydroxy-9Z,12Z-octadecadienoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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